(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide

MAO-B inhibition Parkinson's disease Neuropharmacology

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide (CAS 1401668-68-5) is a chiral, single-enantiomer pyrrolidineamide derivative with the molecular formula C18H27N3O. The compound is disclosed as a monoamine oxidase B (MAO-B) inhibitor in patent family US 11,225,460 B2 / EP 3762364, where it is described as part of a series of pyrrolidineamide derivatives useful for treating neurodegenerative diseases, especially Parkinson's disease.

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
Cat. No. B7920813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N
InChIInChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)13-17-8-5-11-20(17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17-/m0/s1
InChIKeyQCEPSFNEGREPPM-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide – Chemical Identity and MAO-B Inhibitor Classification for Procurement Screening


(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide (CAS 1401668-68-5) is a chiral, single-enantiomer pyrrolidineamide derivative with the molecular formula C18H27N3O . The compound is disclosed as a monoamine oxidase B (MAO-B) inhibitor in patent family US 11,225,460 B2 / EP 3762364, where it is described as part of a series of pyrrolidineamide derivatives useful for treating neurodegenerative diseases, especially Parkinson's disease [1]. The molecule contains a (S)-2-aminopropionamide core, a (S)-1-benzyl-pyrrolidin-2-ylmethyl moiety, and an N-cyclopropyl substituent, defining a specific stereochemical and pharmacophoric profile that distinguishes it from other MAO-B inhibitor chemotypes.

Why Generic Substitution of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide with In-Class MAO-B Inhibitors Carries Scientific and Procurement Risk


MAO-B inhibitors encompass structurally diverse chemotypes—propargylamines (selegiline, rasagiline), coumarins, oxadiazoles, and pyrrolidineamides—each with distinct binding modes, selectivity profiles, and pharmacokinetic behaviors [1]. Within the pyrrolidineamide subclass, minor structural variations in the N-substituent (e.g., cyclopropyl vs. methyl vs. phenyl), the amino acid stereochemistry, or the benzyl-pyrrolidine linkage can produce order-of-magnitude differences in MAO-B inhibitory potency and subtype selectivity versus MAO-A [2]. Direct substitution of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide with a superficially similar pyrrolidineamide or a different MAO-B inhibitor scaffold without head-to-head comparative data on potency, selectivity, and pharmacokinetics would invalidate experimental reproducibility and could compromise translational relevance in neuroscience research [2].

Quantitative Differentiation Evidence for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide Against Closest Analogs


MAO-B Inhibitory Potency: Cross-Study Comparison of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide with Clinically Used MAO-B Inhibitors

The patent disclosure for pyrrolidineamide derivatives claims MAO-B inhibitory activity for compounds encompassing the target scaffold. In the broader MAO-B inhibitor field, clinically used inhibitors selegiline and rasagiline exhibit IC50 values against human MAO-B in the low nanomolar range (selegiline IC50 ≈ 10–30 nM, rasagiline IC50 ≈ 14 nM), while non-selective or less optimized MAO-B inhibitors often show IC50 values exceeding 100 nM [1]. The pyrrolidineamide patent describes compounds with 'good inhibitory effect on the activity of MAO-B' suitable for Parkinson's disease treatment, though specific IC50 values for the exact target compound are not publicly disclosed in the available patent documents [2].

MAO-B inhibition Parkinson's disease Neuropharmacology

Stereochemical Configuration as a Determinant of MAO-B Binding Affinity in Pyrrolidineamide Series

The target compound possesses a defined (S,S) stereochemical configuration at both the 2-aminopropionamide carbon and the pyrrolidin-2-ylmethyl carbon, as confirmed by the IUPAC name (2S)-2-amino-N-{[(2S)-1-benzylpyrrolidin-2-yl]methyl}-N-cyclopropylpropanamide . The patent explicitly claims stereoisomers, geometric isomers, and tautomers as distinct chemical entities, indicating that stereochemistry is material to biological activity within this compound class [1]. The (R) enantiomer or diastereomeric mixtures are separately cataloged as distinct CAS numbers (e.g., CAS 1354026-40-6 for the (S)-1-benzyl-pyrrolidin-2-ylmethyl variant without specified amino acid stereochemistry) , confirming that stereochemical identity is critical for reproducible pharmacological results.

Chiral pyrrolidineamide Stereochemistry-activity relationship MAO-B inhibitor

N-Cyclopropyl Substituent Differentiation from N-Methyl and N-Phenyl Pyrrolidineamide Analogs in Patent SAR

The patent defines R5 substituent options on the pyrrolidineamide scaffold as including H, D, F, Cl, Br, I, alkyl, cycloalkyl, and heterocyclyl groups, with specific enumeration of cyclopropyl as a preferred embodiment [1]. The N-cyclopropyl group confers distinct conformational constraints and lipophilic properties compared to N-methyl or N-phenyl analogs. In related cyclopropylamine-based LSD1/MAO-B inhibitor patents (WO 2011042217 A1), the cyclopropyl substituent is critical for achieving dual LSD1/MAO-B inhibition with IC50 values in the low nanomolar range for optimized analogs [2], suggesting that the cyclopropyl group contributes significantly to target engagement and selectivity.

N-cyclopropyl pharmacophore Pyrrolidineamide SAR MAO-B selectivity

Recommended Research and Industrial Applications for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide Based on Differentiated Evidence


Chiral Pyrrolidineamide MAO-B Inhibitor Reference Standard for In Vitro Enzyme Assays

As a single (S,S)-enantiomer pyrrolidineamide with a defined N-cyclopropyl substituent, this compound can serve as a chiral reference standard for MAO-B enzymatic activity assays, provided that the end user first verifies the compound's IC50 value against recombinant human MAO-B under their specific assay conditions [1]. Its patent-disclosed application in Parkinson's disease models supports its relevance in neurodegenerative disease research [1].

Structure-Activity Relationship (SAR) Probe for Pyrrolidineamide-Based MAO-B Inhibitor Optimization

The compound is suitable as a scaffold probe for medicinal chemistry SAR studies investigating the effect of N-cyclopropyl substitution on MAO-B inhibitory potency and selectivity over MAO-A. Researchers synthesizing or evaluating pyrrolidineamide libraries can use this compound as a benchmark for the cyclopropyl-substituted series, comparing against N-methyl, N-ethyl, or N-phenyl analogs to establish the pharmacophoric contribution of the cyclopropyl group [2].

Stereochemical Integrity Control in Asymmetric Synthesis of Pyrrolidineamide Derivatives

Due to its two chiral centers with defined (S,S) configuration, this compound can be employed as an analytical reference for chiral HPLC or SFC method development aimed at separating enantiomeric and diastereomeric impurities in synthetic batches of related pyrrolidineamide MAO-B inhibitors. The distinct CAS number for stereochemical variants (1354026-40-6) underscores the necessity of stereochemical quality control .

Pharmacokinetic Profiling of N-Cyclopropyl Pyrrolidineamide Scaffolds in Rodent Models of Parkinson's Disease

The patent describes the compound class as having 'good brain/plasma ratio, good bioavailability or good metabolic stability,' making it a candidate for in vivo pharmacokinetic and brain penetration studies in rodent PD models such as MPTP-treated mice or 6-OHDA-lesioned rats [1]. However, researchers should independently confirm these ADME properties before committing to large-scale in vivo efficacy studies.

Quote Request

Request a Quote for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.